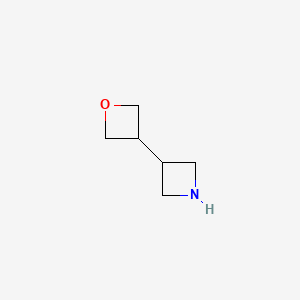

3-(Oxetan-3-yl)azetidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(oxetan-3-yl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2-7-1)6-3-8-4-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUSNVIHCUYFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744743 | |

| Record name | 3-(Oxetan-3-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273562-98-3 | |

| Record name | 3-(Oxetan-3-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"spectroscopic characterization of 3-(Oxetan-3-yl)azetidine"

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Oxetan-3-yl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(Oxetan-3-yl)azetidine scaffold is a compelling structural motif in modern medicinal chemistry, frequently employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups to modulate physicochemical properties such as solubility and metabolic stability. Its unique three-dimensional structure, conferred by the fusion of two strained four-membered rings, presents a distinct spectroscopic fingerprint. This guide provides a comprehensive, in-depth analysis of the techniques required for the unambiguous structural elucidation and characterization of 3-(Oxetan-3-yl)azetidine. As a senior application scientist, the narrative herein moves beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering both theoretical grounding and field-proven protocols.

Molecular Structure and its Spectroscopic Implications

The core of our investigation is the unique spirocyclic structure where an azetidine ring and an oxetane ring are joined at a quaternary carbon. This arrangement dictates the entire spectroscopic output. The inherent ring strain in both four-membered heterocycles significantly influences bond angles, bond lengths, and electron density distribution, which in turn governs the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

To facilitate discussion, a standardized numbering system is proposed for the 3-(Oxetan-3-yl)azetidine core.

Caption: Numbering scheme for the 3-(Oxetan-3-yl)azetidine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For 3-(Oxetan-3-yl)azetidine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for complete assignment.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. The electronegativity of the nitrogen and oxygen atoms will deshield adjacent protons, shifting their signals downfield.

-

Causality of Chemical Shifts: Protons on carbons adjacent to a heteroatom (C2, C4, C6, C7) are expected to resonate at a higher chemical shift (downfield) compared to typical alkanes. The protons on C2 and C4 of the azetidine ring will likely appear as a triplet around 3.6 ppm, while the protons on C6 and C7 of the oxetane ring are expected as a triplet around 4.6 ppm due to the greater electronegativity of oxygen.[1] The N-H proton signal is often broad and its position is concentration and solvent dependent, but typically appears between 1.5 and 3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H on N1 | 1.5 - 3.5 | broad singlet | - |

| H on C2, C4 | ~3.6 | t | ~7-8 Hz |

| H on C6, C7 | ~4.6 | t | ~6-7 Hz |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for example, DMSO-d₆ can help in observing exchangeable protons like N-H.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Causality of Chemical Shifts: Similar to ¹H NMR, carbons bonded to heteroatoms are shifted downfield. The spiro-carbon (C3) is a quaternary carbon and will typically show a weaker signal. The carbons of the oxetane ring (C6, C7) are expected to be further downfield than the azetidine carbons (C2, C4) due to the higher electronegativity of oxygen.[2] Typical sp3 carbons bonded to oxygen appear around 50-90 ppm.[2] For azetidine, carbons adjacent to the nitrogen are also shifted downfield.[3][4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Multiplicity (Proton Decoupled) |

|---|---|---|

| C3 (Spiro) | 35 - 45 | Singlet |

| C2, C4 | 45 - 55 | Triplet (from DEPT) |

| C6, C7 | 75 - 85 | Triplet (from DEPT) |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: ~220-250 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Processing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR for Unambiguous Assignment

2D NMR experiments are crucial for confirming the connectivity established from 1D spectra.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the most reliable way to assign the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds. For 3-(Oxetan-3-yl)azetidine, the key correlation to observe is between the protons on C2/C4 and the spiro-carbon C3, and between the protons on C6/C7 and C3. This definitively proves the connectivity of the two rings through the spiro-center.

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula.

-

Ionization Choice: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule. The basic nitrogen of the azetidine ring will be readily protonated to form the [M+H]⁺ ion.

-

Expected Molecular Ion: The molecular formula is C₆H₁₁NO. The expected monoisotopic mass is 113.0841 g/mol . HRMS should provide a measured mass accurate to within 5 ppm of this value.

-

Fragmentation Analysis: The strained four-membered rings are prone to fragmentation under collision-induced dissociation (CID) in an MS/MS experiment. A plausible fragmentation would involve the loss of ethene (C₂H₄) from either ring, or cleavage across the rings.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 114.0919 |

| [M+Na]⁺ | 136.0738 |

Caption: A plausible fragmentation pathway for 3-(Oxetan-3-yl)azetidine in MS/MS.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (Positive ESI):

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Analyzer Mode: Time-of-Flight (TOF) for high resolution.

-

-

Data Analysis: Determine the m/z of the molecular ion and use the instrument's software to calculate the elemental composition based on the accurate mass.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

-

Key Vibrational Modes:

-

N-H Stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region is expected for the secondary amine of the azetidine ring.[6]

-

C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C-O Stretch: A strong, characteristic band for the ether linkage in the oxetane ring should be present in the 1150-1085 cm⁻¹ region. This is often one of the most intense peaks in the spectrum.[7]

-

C-N Stretch: Aliphatic amine C-N stretching occurs in the 1250-1020 cm⁻¹ range.

-

Table 4: Predicted Key IR Absorption Frequencies

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium-Weak |

| Alkane | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Ether | C-O Stretch | 1150 - 1085 | Strong |

| Amine | C-N Stretch | 1250 - 1020 | Medium |

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Background Scan: First, run a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio it against the background.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Integrated Approach to Structural Verification

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from all these methods.

Caption: Workflow illustrating the integration of spectroscopic data.

By following this workflow, a researcher can confidently confirm the identity, purity, and structure of 3-(Oxetan-3-yl)azetidine. The ¹H and ¹³C NMR establish the basic carbon-hydrogen framework, 2D NMR confirms the spirocyclic connectivity, HRMS validates the elemental formula, and IR spectroscopy provides a quick verification of the key functional groups. Together, they form a self-validating system essential for rigorous scientific research and drug development.

References

-

MSpace. Synchrotron-based infrared spectrum of oxetane. Available from: [Link]

-

Filo. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle?. Available from: [Link]

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

-

The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]

-

Advanced Journal of Chemistry, Section A. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

-

Collection of Czechoslovak Chemical Communications. One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Available from: [Link]

-

PubChem, National Institutes of Health. Oxetane | C3H6O. Available from: [Link]

-

ResearchGate. The high resolution FTIR-spectrum of oxetane. Available from: [Link]

-

ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Available from: [Link]

-

NIST WebBook. Oxetane, 3,3-dimethyl-. Available from: [Link]

-

PubChem, National Institutes of Health. Azetidine | C3H7N. Available from: [Link]

-

ResearchGate. FT-IR Absorption Results For Azetidine Derivatives (M32-M37). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]

- 3. rsc.org [rsc.org]

- 4. Azetidine(503-29-7) 13C NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

A Technical Guide to the Spectroscopic Analysis of 3-(Oxetan-3-yl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Oxetan-3-yl)azetidine is a saturated bicyclic heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive bioisostere for commonly used groups like gem-dimethyl or tert-butyl, offering improved physicochemical properties such as aqueous solubility while maintaining or enhancing biological activity. Accurate and thorough characterization of this molecular scaffold is paramount for its application in drug discovery and development. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data essential for the structural elucidation and purity assessment of 3-(Oxetan-3-yl)azetidine.

Molecular Structure and Spectroscopic Implications

The structure of 3-(Oxetan-3-yl)azetidine features two strained four-membered rings, an azetidine and an oxetane, joined at a spirocyclic carbon. The key structural features to consider for spectroscopic analysis are:

-

Azetidine Ring: A nitrogen-containing heterocycle. The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to be deshielded. The N-H proton will be observable in ¹H NMR and its stretching vibration in IR.

-

Oxetane Ring: An oxygen-containing heterocycle. The protons on the carbons adjacent to the oxygen (C2' and C4') will be significantly deshielded due to the electronegativity of the oxygen atom.

-

Spirocenter (C3): A quaternary carbon that will be apparent in the ¹³C NMR spectrum but will have no attached protons.

-

Symmetry: The molecule possesses a plane of symmetry, which will simplify the NMR spectra by making certain protons and carbons chemically equivalent.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) is a primary tool for determining the hydrogen framework of a molecule. For 3-(Oxetan-3-yl)azetidine, the spectrum is relatively simple due to the molecule's symmetry.

Expected Chemical Shifts and Multiplicities:

The electronegative oxygen and nitrogen atoms dominate the chemical shift environment.

-

Oxetane Protons (H2'/H4'): These are the most deshielded aliphatic protons due to the adjacent oxygen atom. They are chemically equivalent and are expected to appear as a singlet. A typical chemical shift for protons on an oxetane ring adjacent to the oxygen is around 4.65 ppm.[1]

-

Azetidine Protons (H2/H4): These protons are adjacent to the nitrogen atom and are also deshielded, but to a lesser extent than the oxetane protons. They are chemically equivalent and should appear as a singlet. The chemical shift for protons on an azetidine ring adjacent to the nitrogen is typically around 3.63 ppm.[2]

-

Azetidine N-H Proton: The proton attached to the nitrogen will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. It is often found around 2.08 ppm.[2]

Table 1: Predicted ¹H NMR Data for 3-(Oxetan-3-yl)azetidine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2'/H4' (Oxetane) | ~4.6 | Singlet | 4H |

| H2/H4 (Azetidine) | ~3.6 | Singlet | 4H |

| N-H (Azetidine) | Variable (e.g., ~2.1) | Broad Singlet | 1H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Oxetan-3-yl)azetidine in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4] Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in a spinner and adjust the depth using a gauge.[4] Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.[3] Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[3][5]

-

Data Acquisition: Set the appropriate acquisition parameters, including the number of scans (e.g., 8-16 for a standard ¹H spectrum), spectral width, and pulse sequence.[4] Acquire the Free Induction Decay (FID).

-

Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm). Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Due to the symmetry of 3-(Oxetan-3-yl)azetidine, only three distinct carbon signals are expected.

Expected Chemical Shifts:

-

Oxetane Carbons (C2'/C4'): These carbons are directly attached to the highly electronegative oxygen atom and will be the most deshielded. For oxetane itself, these carbons appear around 76.0 ppm.[6][7]

-

Azetidine Carbons (C2/C4): These carbons are adjacent to the nitrogen atom and will also be deshielded. In a similar azetidine structure, these carbons resonate around 55.7 ppm.[6][7]

-

Spiro Carbon (C3): This quaternary carbon is attached to both the azetidine and oxetane rings. Its chemical shift will be influenced by both heterocyclic systems. In a related 3,3'-spirobi(azetidine) system, the spiro carbon appears at a lower field. Based on related structures, a shift around 40.7 ppm is a reasonable estimate for the azetidine C3 carbon.[6][7]

Table 2: Predicted ¹³C NMR Data for 3-(Oxetan-3-yl)azetidine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2'/C4' (Oxetane) | ~76.0 |

| C2/C4 (Azetidine) | ~55.7 |

| C3 (Spirocenter) | ~40.7 |

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and initial instrument setup are identical to that for ¹H NMR, although a higher sample concentration (20-50 mg) may be beneficial.[4]

-

Data Acquisition: Select a ¹³C pulse program, often with proton decoupling to simplify the spectrum to singlets for each carbon. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 256 or more) is typically required.

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the chemical shifts to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Integrated Spectroscopic Analysis Workflow

To unambiguously confirm the structure, a combination of 1D and 2D NMR techniques, along with IR spectroscopy, is employed.

Caption: Workflow for Spectroscopic Characterization.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Expected Characteristic Absorption Bands:

-

N-H Stretch: Secondary amines typically show a single, medium-intensity absorption band in the range of 3350-3310 cm⁻¹.[8][9]

-

C-H Stretch (Aliphatic): The stretching vibrations of sp³ C-H bonds are expected to appear in the region of 3000-2840 cm⁻¹.[10]

-

N-H Bend: A bending vibration for the N-H bond in secondary amines may be visible, often around 1500-1600 cm⁻¹.[11]

-

C-O Stretch (Ether): The most characteristic band for the oxetane ring will be a strong C-O-C stretching absorption. For cyclic ethers, this typically falls in the 1150-1050 cm⁻¹ range.[12]

-

C-N Stretch (Amine): Aliphatic amines show a C-N stretching vibration in the 1250-1020 cm⁻¹ region.[8]

Table 3: Key IR Absorption Frequencies for 3-(Oxetan-3-yl)azetidine

| Vibration Type | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium |

| C-H Stretch | Alkane (sp³) | 3000 - 2840 | Medium-Strong |

| N-H Bend | Secondary Amine | 1600 - 1500 | Weak-Medium |

| C-O Stretch | Cyclic Ether | 1150 - 1050 | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient technique that requires minimal sample preparation.[13][14]

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[15] Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the 3-(Oxetan-3-yl)azetidine sample (liquid or solid) directly onto the ATR crystal.[13] If the sample is a solid, apply pressure using the built-in press to ensure good contact between the sample and the crystal.[13]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule. Identify the key bands as outlined in Table 3.

-

Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[13]

Conclusion

The structural characterization of 3-(Oxetan-3-yl)azetidine is straightforward using a combination of NMR and IR spectroscopy. The high degree of symmetry in the molecule leads to simplified ¹H and ¹³C NMR spectra, with distinct signals for the oxetane and azetidine ring protons and carbons. IR spectroscopy confirms the presence of the key N-H (amine) and C-O (ether) functional groups. Together, these techniques provide a comprehensive and definitive analytical dataset for verifying the identity and purity of this important building block in drug discovery.

References

- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24).

- ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). (n.d.).

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023-01-21). PubMed Central.

- Chemical Space Exploration of Oxetanes. (n.d.). MDPI.

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.

- Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. (n.d.).

- NMR Basic Operation - Bruker NMR Spectrometer. (n.d.). University of Wyoming.

- 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). (n.d.). ResearchGate.

- Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).

- Standard Operating Procedure H-NMR. (n.d.).

- Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Analysis. (n.d.). Bio-protocol.

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025-08-02).

- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019-11-26).

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.

- ATR-FTIR Analysis | Attenuated Total Reflectance. (n.d.). Measurlabs.

- One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. (n.d.).

- Infrared spectroscopic investigation of photoionization-induced acidic C-H bonds in cyclic ethers. (2015-06-04). PubMed.

- Azetidine, 3-bromo-, hydrochloride(53913-82-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Azetidine(503-29-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- OXETANE-C - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- IR Absorption Frequencies of Functional Groups. (n.d.). Scribd.

- Infrared Spectrometry. (n.d.). MSU chemistry.

- IR: amines. (n.d.).

- 18.8: Spectroscopy of Ethers. (2024-09-30). Chemistry LibreTexts.

- Attenuated Total Reflectance (ATR). (n.d.). Bruker.

- IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.).

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI.

- The features of IR spectrum. (n.d.).

- Table (3-3): 1H NMR and 13C NMR spectral for 3. (n.d.). Studylib.

- IR_lectureNotes.pdf. (n.d.).

- 6.3: IR Spectrum and Characteristic Absorption Bands. (2021-12-15). Chemistry LibreTexts.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021-10-20). Organic Chemistry Data.

- High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. (2025-08-06). ResearchGate.

- Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry.

- Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020-07-17). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 5. commons.ggc.edu [commons.ggc.edu]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Infrared Spectrometry [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. agilent.com [agilent.com]

- 14. measurlabs.com [measurlabs.com]

- 15. m.youtube.com [m.youtube.com]

A Quantum Mechanical Deep Dive into the Conformational Landscape of 3-(Oxetan-3-yl)azetidine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(Oxetan-3-yl)azetidine scaffold is a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional profile that can significantly enhance pharmacological properties.[1][2] Understanding the conformational preferences of this spirocyclic-like system is paramount for rational drug design and the prediction of its interactions with biological targets. This in-depth technical guide provides a comprehensive framework for elucidating the conformational landscape of 3-(Oxetan-3-yl)azetidine using quantum mechanical calculations. We will explore the theoretical underpinnings of the computational approach, present a detailed, step-by-step protocol for conformational analysis, and discuss the interpretation of the results, thereby equipping researchers with the knowledge to confidently apply these methods in their own drug discovery endeavors.

Introduction: The Rising Prominence of Small Saturated Heterocycles in Drug Discovery

The pharmaceutical industry is increasingly moving away from flat, aromatic molecules towards more three-dimensional structures to improve target selectivity and pharmacokinetic profiles.[3] In this context, small, strained heterocycles like oxetanes and azetidines have emerged as valuable building blocks.[1][2] The 3-(Oxetan-3-yl)azetidine moiety, which features a spirocyclic junction between an oxetane and an azetidine ring, offers a rigid yet tunable scaffold that can orient substituents in well-defined vectors, making it an attractive component for novel therapeutics.[4][5]

The biological activity of any molecule is intrinsically linked to its three-dimensional shape.[6][7] For 3-(Oxetan-3-yl)azetidine, the puckering of both the azetidine and oxetane rings, and their relative orientation, dictates the overall molecular conformation.[6][7] These conformational preferences are governed by a delicate balance of ring strain, torsional strain, and non-covalent intramolecular interactions.[8] A thorough understanding of this conformational landscape is therefore not just an academic exercise but a critical step in structure-based drug design.[9]

This guide will provide a robust, first-principles-based approach to mapping the potential energy surface of 3-(Oxetan-3-yl)azetidine, enabling the identification of low-energy conformers and the barriers to their interconversion.

Theoretical Foundation: The Power of Quantum Mechanics

To accurately model the subtle energetic differences between various conformations, we turn to the principles of quantum mechanics. Unlike classical molecular mechanics force fields, which rely on empirical parameterization, quantum mechanical methods calculate the electronic structure of a molecule from first principles, providing a more accurate description of its energy and properties.[10]

Density Functional Theory (DFT): A Pragmatic Choice

For systems of this size, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[11] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, as the fundamental variable.[11] The choice of the functional and basis set is crucial for obtaining reliable results.

-

Functional Selection: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing a good description of molecular geometries and relative energies.[12][13][14] For enhanced accuracy, especially in describing non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 suite are recommended.[15]

-

Basis Set Selection: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-31G*, is a good starting point for geometry optimizations, offering a reasonable compromise between accuracy and computational expense.[12][13][14] For more accurate single-point energy calculations on the optimized geometries, a larger basis set, such as 6-311+G**, is advisable to better account for polarization and diffuse electron density.

Experimental Protocol: A Step-by-Step Guide to Conformational Analysis

This section outlines a detailed workflow for the comprehensive conformational analysis of 3-(Oxetan-3-yl)azetidine using quantum mechanical calculations. The protocol is designed to be self-validating by systematically exploring the conformational space and refining the energetics of the identified minima.

3.1. Step 1: Initial Structure Generation and Preliminary Optimization

The first step is to generate a reasonable starting 3D structure of 3-(Oxetan-3-yl)azetidine. This can be accomplished using any molecular building software. It is important to consider the possibility of different initial puckering states for both the azetidine and oxetane rings. A preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), can be beneficial to quickly obtain a sensible starting geometry.

3.2. Step 2: Systematic Conformational Search via Relaxed Potential Energy Surface (PES) Scans

To systematically explore the conformational space, we will perform relaxed Potential Energy Surface (PES) scans by systematically rotating key dihedral angles.[16][17][18] For 3-(Oxetan-3-yl)azetidine, the most critical degrees of freedom are the puckering of the azetidine and oxetane rings. The puckering of four-membered rings can be described by a single dihedral angle.

Protocol for a Relaxed PES Scan in Gaussian:

-

Define the Scan Coordinate: Identify a key dihedral angle that describes the puckering of the azetidine ring (e.g., C1-N-C2-C3) and another for the oxetane ring (e.g., C4-O-C5-C6).

-

Set up the Calculation: In the Gaussian input file, specify a relaxed PES scan using the Opt=ModRedundant keyword.[17][18]

-

Define the Scan Parameters: For each dihedral angle, define the start and end points of the scan (e.g., -180 to +180 degrees) and the step size (e.g., 10 degrees).[5][19]

-

Level of Theory: Perform the scan at the B3LYP/6-31G* level of theory.[12][13][14]

-

Execution: Run the Gaussian calculation. The software will perform a geometry optimization at each step of the dihedral angle scan, keeping the scanned dihedral fixed.[17][18]

This process will generate a series of structures and their corresponding energies along the defined puckering coordinates.

Caption: Workflow for Quantum Mechanical Conformational Analysis.

3.3. Step 3: Identification and Optimization of Stationary Points

From the results of the PES scans, identify all the energy minima (low-energy conformers) and transition states (energy maxima connecting the minima). The structures corresponding to these stationary points should then be subjected to a full geometry optimization without any constraints at the same B3LYP/6-31G* level of theory. This will refine the geometries to the nearest true energy minimum or transition state.[10]

3.4. Step 4: Vibrational Frequency Analysis

To confirm the nature of the optimized stationary points, a vibrational frequency calculation must be performed for each structure.

-

Energy Minima (Stable Conformers): A true energy minimum will have zero imaginary frequencies.

-

Transition States: A transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of interconversion between the two connected minima.

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are essential for obtaining accurate relative Gibbs free energies between conformers.

3.5. Step 5: High-Accuracy Single-Point Energy Calculations

To obtain more reliable relative energies, it is recommended to perform single-point energy calculations on the B3LYP/6-31G-optimized geometries using a higher level of theory, such as B3LYP/6-311+G. This approach, often denoted as B3LYP/6-311+G //B3LYP/6-31G, provides a good balance between accuracy and computational efficiency.

Results and Discussion: Unveiling the Conformational Preferences

The calculations will yield a set of stable conformers of 3-(Oxetan-3-yl)azetidine and their relative energies. This data should be compiled into a table for easy comparison.

Table 1: Calculated Relative Energies of 3-(Oxetan-3-yl)azetidine Conformers

| Conformer | Azetidine Puckering Angle (°) | Oxetane Puckering Angle (°) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| I | (example value) | (example value) | 0.00 | 0.00 |

| II | (example value) | (example value) | (example value) | (example value) |

| III | (example value) | (example value) | (example value) | (example value) |

4.1. Analysis of Key Conformational Features

The primary drivers of the conformational preferences in 3-(Oxetan-3-yl)azetidine will be the puckering of the two four-membered rings.

-

Azetidine Ring Puckering: Unsubstituted azetidine has been shown to have a dihedral angle of approximately 37°.[9] The puckering in our system will be influenced by the bulky oxetane substituent at the 3-position.

-

Oxetane Ring Puckering: The oxetane ring is also puckered to relieve ring strain. The degree of puckering is influenced by substituents.

4.2. The Role of Intramolecular Non-Covalent Interactions

The relative orientation of the two rings can be influenced by subtle non-covalent interactions, such as intramolecular hydrogen bonding between the azetidine N-H and the oxetane oxygen.[8] The presence and strength of such interactions can be analyzed using methods like Natural Bond Orbital (NBO) analysis or by examining the electron density topology. These interactions can significantly stabilize certain conformations.

Caption: Factors influencing the stable conformation of 3-(Oxetan-3-yl)azetidine.

Conclusion: From Conformational Landscape to Drug Design Insights

This technical guide has provided a comprehensive and robust protocol for the quantum mechanical investigation of the conformational preferences of 3-(Oxetan-3-yl)azetidine. By systematically exploring the potential energy surface, researchers can identify the low-energy conformers and understand the energetic barriers between them. This knowledge is invaluable for:

-

Rational Drug Design: Understanding the preferred shape of the scaffold allows for the optimal placement of substituents to interact with biological targets.

-

Pharmacophore Modeling: The identified low-energy conformations can be used to build more accurate pharmacophore models.

-

Predicting Physicochemical Properties: The conformational ensemble can influence properties such as solubility and lipophilicity.

The application of these quantum mechanical methods provides a powerful tool for harnessing the full potential of novel chemical scaffolds like 3-(Oxetan-3-yl)azetidine in the quest for new and improved therapeutics.

References

-

Computational Chemistry. (n.d.). Retrieved from [Link]

-

Hetera‐substituted spiro[3.3]heptanes – analogs of M/P/P. (n.d.). Retrieved from [Link]

-

Noncovalent Interactions in N/O Heterocycles. (n.d.). Retrieved from [Link]

-

Global minimum potential energy conformations of small molecules. (n.d.). Retrieved from [Link]

-

dihedral scan in Gaussian 03. (2011). Retrieved from [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). Retrieved from [Link]

-

Editorial: Noncovalent interactions in N/O heterocycles. (n.d.). Retrieved from [Link]

-

CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. (n.d.). Retrieved from [Link]

-

Conformers of Silocin 16 by the B3LYP/6-31G * calculation. (n.d.). Retrieved from [Link]

-

How to Scan a Dihedral in Gaussian. (2020). Retrieved from [Link]

-

Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. (2013). Retrieved from [Link]

-

Editorial: Noncovalent interactions in N/O heterocycles. (2025). Retrieved from [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2025). Retrieved from [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). Retrieved from [Link]

-

Conformational properties of six-membered heterocycles: Accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. (n.d.). Retrieved from [Link]

-

Tutorial 07 | Gaussian PES Scans – Relaxed Scans. (2021). Retrieved from [Link]

-

An analysis of current methodologies for conformational searching of complex molecules. (n.d.). Retrieved from [Link]

-

Relaxed Scans of the PES with Gaussian 16. (2021). Retrieved from [Link]

-

Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). Retrieved from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Retrieved from [Link]

-

Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09. (2010). Retrieved from [Link]

-

Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (n.d.). Retrieved from [Link]

-

Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021). Retrieved from [Link]

-

Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (n.d.). Retrieved from [Link]

-

Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (n.d.). Retrieved from [Link]

-

Ring puckering of azetidine: an electron diffraction study. (n.d.). Retrieved from [Link]

-

a) Marketed drugs containing 1,3‐substituted azetidine scaffolds. (n.d.). Retrieved from [Link]

-

scanning potential energy surfaces. (n.d.). Retrieved from [Link]

-

Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. (2004). Retrieved from [Link]

-

Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021). Retrieved from [Link]

-

Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021). Retrieved from [Link]

-

Conformational Searching for Complex, Flexible Molecules. (n.d.). Retrieved from [Link]

-

Improved DFT Potential Energy Surfaces via Improved Densities. (2015). Retrieved from [Link]

-

Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate. (n.d.). Retrieved from [Link]

-

Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. (2025). Retrieved from [Link]

-

Quantum mechanical conformational analysis of heterocyclic analogues of norephedrine. (n.d.). Retrieved from [Link]

-

Minimized conformers of 1 using with DFT at B3LYP/6–31 G** level in the... (n.d.). Retrieved from [Link]

-

PLATON views of two B3LYP/6-31G(d)-optimized lowest energy 'hydrated'... (n.d.). Retrieved from [Link]

-

Oxetanes in drug discovery: structural and synthetic insights. (2010). Retrieved from [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Retrieved from [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). Retrieved from [Link]

-

A computational study of intramolecular hydrogen bonds breaking/formation: impact on the structural flexibility of the ranitidine molecule. (2025). Retrieved from [Link]

-

Oxetanes in Drug Discovery Campaigns. (n.d.). Retrieved from [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). Retrieved from [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. figshare.com [figshare.com]

- 6. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. dft.uci.edu [dft.uci.edu]

- 12. researchgate.net [researchgate.net]

- 13. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. joaquinbarroso.com [joaquinbarroso.com]

- 17. Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold - Enamine [enamine.net]

- 18. Proteins and Wave Functions: Conformational search for the global minimum [proteinsandwavefunctions.blogspot.com]

- 19. researchgate.net [researchgate.net]

Exploring the Chemical Space of 3-(Oxetan-3-yl)azetidine Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Imperative for Novel Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, the exploration of uncharted chemical space is not merely an academic exercise but a strategic imperative. The saturation of patent literature with conventional scaffolds necessitates a deliberate pivot towards underexplored and three-dimensional molecular frameworks. It is in this context that the 3-(oxetan-3-yl)azetidine motif emerges as a compelling scaffold for the next generation of small molecule drug candidates. This guide eschews a conventional, templated approach to provide a deep, technically-grounded exploration of this unique chemical entity. We will delve into the rationale behind its design, robust synthetic strategies for its creation and diversification, and a critical analysis of its physicochemical properties, offering a comprehensive roadmap for its application in drug discovery programs.

The Architectural Logic of the 3-(Oxetan-3-yl)azetidine Scaffold

The 3-(oxetan-3-yl)azetidine core represents a fascinating juxtaposition of two highly sought-after four-membered heterocyclic rings: the oxetane and the azetidine. The deliberate fusion or linkage of these two motifs is not a matter of synthetic convenience but a calculated design choice aimed at synergistically modulating key drug-like properties.

Oxetanes , with their embedded oxygen atom, are prized for their ability to enhance aqueous solubility and metabolic stability while reducing lipophilicity.[1][2] They are often employed as bioisosteric replacements for gem-dimethyl or carbonyl groups, offering a polar, sp³-rich three-dimensional element.[1][3]

Azetidines , containing a nitrogen atom, provide a vector for polar interactions and a handle for further chemical elaboration.[4][5] Their inherent ring strain and conformational rigidity can lead to improved metabolic stability and target binding affinity.[4][6] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[4][6]

The combination of these two rings in the 3-(oxetan-3-yl)azetidine scaffold offers a unique opportunity to fine-tune physicochemical properties with a high degree of precision.

Strategic Synthesis and Derivatization

The construction of the 3-(oxetan-3-yl)azetidine core and its subsequent derivatization require a thoughtful and systematic approach. A highly effective strategy involves the conjugate addition of an azetidine nucleophile to an oxetane-derived Michael acceptor.

Core Synthesis via Aza-Michael Addition

A robust and versatile method for the synthesis of the 3-(oxetan-3-yl)azetidine backbone is the aza-Michael addition of a protected azetidine to an activated oxetane-3-ylidene species.[2][7] This approach offers a convergent and modular route to a wide range of analogs.

Experimental Protocol: Synthesis of Methyl 2-(1-Boc-3-(oxetan-3-yl)azetidin-3-yl)acetate

This protocol is adapted from established methodologies for aza-Michael additions to activated alkenes.[2][7]

Part 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Phosphonate Addition: Add triethyl phosphonoacetate (1.2 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Ketone Addition: Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-(oxetan-3-ylidene)acetate.

Part 2: Aza-Michael Addition

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and N-Boc-azetidine (1.1 eq) in anhydrous acetonitrile (MeCN).

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the protected 3-(oxetan-3-yl)azetidine analog.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1][2]

Vectors for Chemical Space Exploration

The synthesized 3-(oxetan-3-yl)azetidine core offers multiple points for diversification, allowing for a systematic exploration of the surrounding chemical space.

Physicochemical Property Landscape

A key advantage of the 3-(oxetan-3-yl)azetidine scaffold is its ability to confer favorable physicochemical properties. The strategic incorporation of the oxetane ring, in particular, has a profound impact on lipophilicity and aqueous solubility.

A comparative analysis of spirocyclic oxetane amines with their azetidine and morpholine counterparts reveals the nuanced effects of this scaffold.[4]

| Scaffold Fragment | clogP | Aqueous Solubility (pH 7.4, µM) |

| Spiro-oxetane azetidine | 1.2 | 15000 |

| Spiro-oxetane pyrrolidine | 1.8 | 3000 |

| Spiro-oxetane piperidine | 2.3 | 800 |

| Morpholine | 1.5 | 10000 |

Data adapted from Carreira, et al.[4] for illustrative comparison of related spirocyclic amines.

This data suggests that spiro-oxetane azetidines can be significantly more polar than their five- and six-membered ring counterparts and can exhibit superior aqueous solubility compared to the commonly used morpholine fragment, despite having an additional carbon atom.[4] This enhanced solubility is a critical attribute for improving oral bioavailability and achieving desired pharmacokinetic profiles.

Furthermore, the oxetane moiety is known to influence the basicity (pKa) of adjacent amines. The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of the azetidine nitrogen, which can be advantageous for mitigating hERG liability and improving cell permeability.[2]

Applications in Drug Discovery and Future Directions

While the 3-(oxetan-3-yl)azetidine scaffold is still an emerging motif, its constituent parts have a proven track record in successful drug discovery campaigns. The documented improvements in metabolic stability and solubility conferred by both oxetane and azetidine rings suggest that their combination holds significant promise for addressing common liabilities in lead optimization.[8][9]

The antibacterial activity of certain azetidine derivatives highlights a potential therapeutic area for this scaffold.[1] The modular nature of the synthesis allows for the generation of diverse libraries for screening against a wide range of biological targets.

Future Exploration:

-

Systematic SAR Studies: A comprehensive investigation into the structure-activity relationships of 3-(oxetan-3-yl)azetidine analogs against various target classes is warranted.

-

Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies of representative compounds will be crucial to validate the predicted benefits of this scaffold.

-

Computational Modeling: Conformational analysis and molecular docking studies will provide valuable insights into the preferred three-dimensional structure of these analogs and their potential binding modes with protein targets.[10]

Conclusion

The 3-(oxetan-3-yl)azetidine scaffold represents a novel and strategically valuable addition to the medicinal chemist's toolkit. Its unique combination of two privileged four-membered heterocycles offers a powerful means to modulate physicochemical properties and explore new regions of chemical space. The synthetic routes are tractable and amenable to library synthesis, paving the way for the rapid generation of diverse analogs. As the demand for innovative drug candidates with optimized properties continues to grow, the systematic exploration of the 3-(oxetan-3-yl)azetidine chemical space is a promising avenue for the discovery of the next generation of therapeutics.

References

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Carreira, E. M., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 55(22), 9435-9449.

-

Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

-

Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Ramisetty, M. K., et al. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Synlett, 01, 123-134. [Link]

-

Ramisetty, M. K., et al. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. OUCI. [Link]

-

Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130. [Link]

-

Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. [Link]

-

Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

-

Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Burley, I., & Taylor, R. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

-

Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]

-

Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

-

Various Authors. (n.d.). Biologically active compounds with azetidine rings. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. [Link]

-

Dubois, M. A. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. ResearchGate. [Link]

-

Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. [Link]

-

Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate. [Link]

-

Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. [Link]

-

Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Medicinal and Chemical Sciences. [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

Pathak, T. P., et al. (2015). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

-

Various Authors. (n.d.). Synthesis of oxetane/azetidine containing spirocycles. ResearchGate. [Link]

-

Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. [Link]

-

Various Authors. (n.d.). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. ResearchGate. [Link]

-

Various Authors. (n.d.). Synthesis of Oxetane/Azetidine Containing Spirocycles via the 1,3-Dipolar Cycloaddition Reaction. ResearchGate. [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Oxetan-3-yl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Oxetane and Azetidine Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with optimized physicochemical properties is paramount. The small, saturated heterocycles, particularly oxetanes and azetidines, have emerged as powerful tools for fine-tuning the characteristics of drug candidates.[1][2][3] The molecule 3-(Oxetan-3-yl)azetidine represents a strategic combination of these two valuable motifs. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of its core physicochemical properties, the underlying principles governing these characteristics, and the experimental methodologies for their determination.

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid, three-dimensional scaffold that can enhance metabolic stability and solubility.[4] Conversely, the oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups to improve aqueous solubility, metabolic stability, and to modulate the basicity of adjacent amines.[5][6] The strategic incorporation of an oxetane at the 3-position of an azetidine ring is therefore a deliberate design choice aimed at optimizing the drug-like properties of the resulting molecule.

Core Physicochemical Properties

While extensive experimental data for 3-(Oxetan-3-yl)azetidine is not publicly available, we can infer its properties based on computational predictions and the well-documented characteristics of its constituent rings.

| Property | Predicted/Estimated Value | Source/Rationale |

| Molecular Formula | C₆H₁₁NO | [7][8] |

| Molecular Weight | 113.16 g/mol | [7][8] |

| pKa (of Azetidine Nitrogen) | ~9.5 - 10.5 | Rationale Below |

| cLogP (Calculated LogP) | ~ -1.0 to 0.0 | Rationale Below |

| Aqueous Solubility | High | Rationale Below |

| Boiling Point | 172.1 ± 40.0 °C | [9] |

| Density | 1.102 ± 0.06 g/cm³ | [9] |

Basicity (pKa): The Influence of the Oxetane Moiety

The basicity of the azetidine nitrogen is a critical parameter influencing a molecule's solubility, cell permeability, and potential for off-target interactions. The parent azetidine ring is strongly basic, with an experimental pKa of approximately 11.3.[10][11] However, the introduction of the oxetane ring at the 3-position is expected to significantly reduce this basicity.

The oxygen atom in the oxetane ring exerts a potent electron-withdrawing inductive effect. This effect decreases the electron density on the azetidine nitrogen, thereby lowering its ability to accept a proton and, consequently, reducing its pKa. It has been documented that an oxetane can play a crucial role in reducing the basicity of an adjacent amine to more desirable levels for drug candidates.[2][12] Given the proximity of the oxetane to the azetidine nitrogen in 3-(oxetan-3-yl)azetidine, a pKa reduction of 1-2 units is a reasonable estimation, placing the predicted pKa in the range of 9.5 to 10.5. This modulation is a key strategic advantage of this structural arrangement, as it can mitigate potential toxicities associated with high basicity while maintaining sufficient aqueous solubility.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method directly measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa from the resulting titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): Balancing Polarity

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The parent azetidine has a calculated XLogP3-AA of -0.1.[10] The introduction of the oxetane ring, while adding carbon atoms, also introduces a polar oxygen atom capable of acting as a hydrogen bond acceptor.[1] This polarity generally leads to a decrease in lipophilicity and an enhancement of aqueous solubility. For the related compound 3-[(Oxetan-2-yl)methyl]azetidine, a computed XLogP3-AA of 0.2 is reported.[13] Given the structural similarities, a cLogP for 3-(Oxetan-3-yl)azetidine in the slightly negative to neutral range (-1.0 to 0.0) is a reasonable expectation, suggesting a hydrophilic to balanced character.

Experimental Protocol: Shake-Flask Method for LogP Determination

The "gold standard" for LogP determination involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

Caption: Step-by-step process for LogP determination using the shake-flask method.

Aqueous Solubility: A Key Advantage

The aqueous solubility of a drug candidate is a critical factor for its bioavailability. Poorly soluble compounds often present significant challenges in formulation and can lead to variable absorption. The incorporation of both azetidine and oxetane rings is a well-established strategy to enhance aqueous solubility.[4][5] The polar nitrogen and oxygen atoms in 3-(oxetan-3-yl)azetidine can act as hydrogen bond acceptors, while the N-H group on the azetidine can act as a hydrogen bond donor, facilitating favorable interactions with water molecules. Given its low predicted lipophilicity and the presence of these polar functional groups, 3-(oxetan-3-yl)azetidine is expected to exhibit high aqueous solubility.

Experimental Protocol: Kinetic (Turbidimetric) Solubility Assay

This high-throughput method is commonly used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.

Caption: Workflow for the kinetic turbidimetric solubility assay.

Conclusion: A Scaffold Designed for Success

3-(Oxetan-3-yl)azetidine is a thoughtfully designed chemical entity that leverages the advantageous properties of its constituent heterocyclic rings. The oxetane moiety is anticipated to favorably modulate the basicity of the azetidine nitrogen into a more pharmacologically acceptable range, while the combination of both rings is expected to confer high aqueous solubility and a balanced lipophilicity profile. These predicted physicochemical properties make 3-(oxetan-3-yl)azetidine and its derivatives attractive scaffolds for further exploration in drug discovery programs, particularly where improvements in ADME properties are a key objective. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these crucial parameters.

References

-

PubChem. Azetidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

-

Bull, J. A., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Ramisetty, M. K., et al. Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Synlett. [Link]

-

Carreira, E. M., et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

-

Wikipedia. Azetidine. [Link]

-

PubChem. Azetidine, N-methyl-. National Center for Biotechnology Information. [Link]

-

Bull, J. A., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

MySkinRecipes. 3-(Oxetan-3-yl)azetidine. [Link]

-

Šačkus, A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

-

Šačkus, A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

-

PubChem. 3-[(Oxetan-2-yl)methyl]azetidine. National Center for Biotechnology Information. [Link]

-

Wipf, P., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

O'Boyle, N. M., et al. Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values. Molecules. [Link]

-

ResearchGate. Computational Approaches to Predict pKa Values. [Link]

-

Ishida, T., et al. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences. [Link]

-

Bull, J. A., et al. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]

-

Galvéz-Llompart, M., et al. Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters. [Link]

-

Geremia, K. L., et al. Computational Estimation of the PKa's of Purines and Related Compounds. Semantic Scholar. [Link]

-

Bergazin, T. D. Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

-

ResearchGate. Calculated Physicochemical Properties a. [Link]

-

Saejong, P., et al. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]

-

Herzon, S. B., et al. Access to 3-Azetidines via Halogenation of Titanacyclobutanes. ACS Omega. [Link]

-

Micheli, F., et al. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of Oxetanes and Azetidines in Structure-Based Drug Design [ouci.dntb.gov.ua]

- 4. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1273562-98-3|3-(Oxetan-3-yl)azetidine|BLD Pharm [bldpharm.com]

- 8. 3-(Oxetan-3-yl)azetidine 95% | CAS: 1273562-98-3 | AChemBlock [try.achemblock.com]

- 9. Азетидин, 3-(3-оксетанил)- | 1273562-98-3 [m.chemicalbook.com]

- 10. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-[(Oxetan-2-yl)methyl]azetidine | C7H13NO | CID 177792102 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Lipophilicity of 3-(Oxetan-3-yl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the critical physicochemical properties of 3-(Oxetan-3-yl)azetidine, a heterocyclic scaffold of increasing importance in medicinal chemistry. As a saturated, three-dimensional (3D) bioisosteric replacement for commonly used flat aromatic rings, its solubility and lipophilicity are paramount to its utility in drug design. This document outlines the theoretical underpinnings, computational prediction methods, and gold-standard experimental protocols for determining aqueous solubility and lipophilicity (LogP/LogD). By synthesizing predictive data with practical, field-proven methodologies, this guide serves as a comprehensive resource for scientists aiming to characterize and optimize drug candidates incorporating this valuable structural motif.

Introduction: The Rise of Saturated 3D Scaffolds in Drug Discovery

Modern drug discovery programs increasingly seek to escape the "flatland" of two-dimensional aromatic structures, which are often associated with metabolic liabilities and off-target effects. Saturated, three-dimensional scaffolds like 3-(Oxetan-3-yl)azetidine offer a compelling alternative. This small, rigid motif combines the desirable properties of two key heterocyclic systems: the polar, metabolically stable oxetane ring and the basic, synthetically versatile azetidine ring.[1] The incorporation of such motifs can lead to improved physicochemical properties, including enhanced solubility and reduced lipophilicity, which are critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3]

Understanding the interplay between a molecule's solubility and lipophilicity is fundamental. Solubility dictates how well a compound dissolves in aqueous environments like the gastrointestinal tract and blood plasma, directly impacting its bioavailability. Lipophilicity , the affinity of a compound for fatty, nonpolar environments, governs its ability to cross cell membranes and interact with protein targets, but excessive lipophilicity can lead to poor solubility, high protein binding, and increased toxicity. This guide will provide the scientific framework and practical tools to accurately assess these two key parameters for 3-(Oxetan-3-yl)azetidine.

Physicochemical Profile and Predictive Analysis

The structure of 3-(Oxetan-3-yl)azetidine—a spirocyclic linkage between an oxetane and an azetidine—presents a unique combination of functional groups that dictate its properties. The oxetane ring introduces a polar ether linkage, acting as a hydrogen bond acceptor, which can improve aqueous solubility. The azetidine ring contains a secondary amine, which is basic and will be protonated at physiological pH. This ionization is the single most important factor influencing both solubility and lipophilicity.

Before embarking on experimental work, computational tools provide rapid, valuable estimations of a molecule's properties.

Table 1: Predicted Physicochemical Properties of 3-(Oxetan-3-yl)azetidine

| Property | Predicted Value | Significance |

| Molecular Weight | 113.16 g/mol | Low molecular weight is favorable for "rule of 5" compliance. |

| Chemical Formula | C₆H₁₁NO | Indicates a low number of carbon atoms relative to heteroatoms. |

| pKa (Azetidine N) | ~8.5 - 9.5 (Estimated) | The basic nitrogen will be >99% protonated at physiological pH 7.4. |

| cLogP | -0.5 to 0.5 (Estimated) | The negative to low positive value suggests inherent hydrophilicity. |

| Topological Polar Surface Area (TPSA) | ~25 Ų | A low TPSA is generally associated with good cell permeability. |

Note: pKa and cLogP values are estimations based on the parent heterocycles and common computational algorithms. Experimental validation is crucial.

The key takeaway from this predictive analysis is the dominant role of the basic azetidine nitrogen. Its pKa ensures that at physiological pH, the molecule will exist almost exclusively as a positively charged cation. This has profound implications:

-

Lipophilicity: The true lipophilicity will be defined by the distribution coefficient at pH 7.4 (LogD₇.₄), which will be significantly lower (more hydrophilic) than the partition coefficient of the neutral form (LogP).

-

Solubility: The protonated form creates strong ion-dipole interactions with water, leading to significantly enhanced aqueous solubility, a phenomenon known as "pH-dependent solubility."

Lipophilicity Assessment: From LogP to Physiologically Relevant LogD

Lipophilicity is measured as the ratio of a compound's concentration in a nonpolar solvent (typically octan-1-ol) to its concentration in an aqueous buffer.

-

LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

-